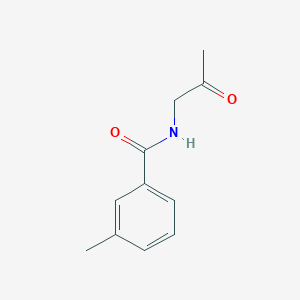
N-acetonyl-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetonyl-3-methylbenzamide is an organic compound belonging to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetonyl-3-methylbenzamide typically involves the condensation of 3-methylbenzoic acid with an appropriate acetonylating agent. One common method is the reaction of 3-methylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic processes, such as those involving copper-based metal-organic frameworks, have been developed to promote oxidative couplings, resulting in high conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-acetonyl-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, and oxidation can lead to the formation of benzoic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Benzyl alcohols.
Substitution: Halogenated benzamides.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The exact mechanism of action of N-acetonyl-3-methylbenzamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may exert its effects through the modulation of signaling pathways or inhibition of specific enzymes involved in metabolic processes .
Comparison with Similar Compounds
N-acetonyl-3-methylbenzamide can be compared with other benzamide derivatives, such as:
N,N-Diethyl-3-methylbenzamide (DEET): Widely used as an insect repellent.
N-methylbenzamide: Known for its use in organic synthesis.
N-acetylbenzamide: Used as a precursor in the synthesis of heterocyclic compounds.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-methyl-N-(2-oxopropyl)benzamide |
InChI |
InChI=1S/C11H13NO2/c1-8-4-3-5-10(6-8)11(14)12-7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
XONQVLNUMLXFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


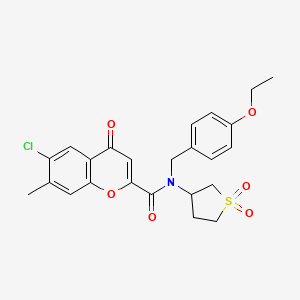
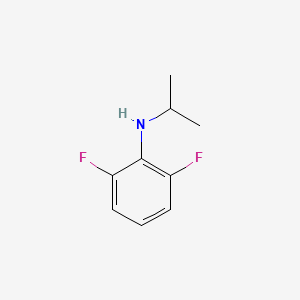


![Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro-](/img/structure/B12113599.png)
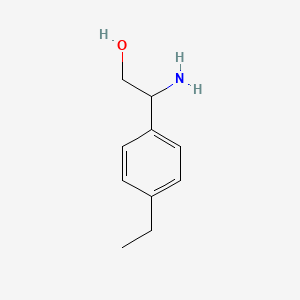
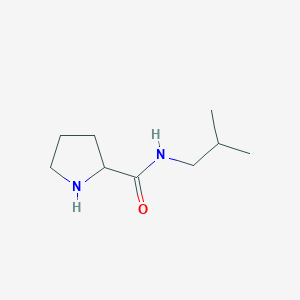




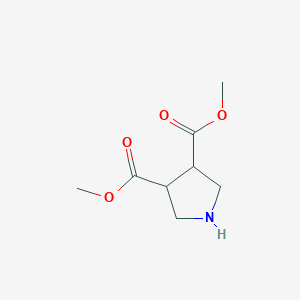
![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)
